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  • Product: Psb603
  • CAS: 1092351-10-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Mechanism of Action of Psb603

For Researchers, Scientists, and Drug Development Professionals Core Mechanism of Action: A Highly Selective A2B Adenosine (B11128) Receptor Antagonist Psb603 is a potent and exceptionally selective antagonist of the A2B...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Highly Selective A2B Adenosine (B11128) Receptor Antagonist

Psb603 is a potent and exceptionally selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer.[1] Its primary mechanism of action is the blockade of A2BAR signaling. This blockade has been shown to produce significant anti-inflammatory effects and to modulate cellular metabolism in cancer cells.

A compelling body of evidence suggests that Psb603 functions as a negative allosteric modulator of the A2BAR. This non-competitive mode of action is characterized by a reduction in the maximal response to A2BAR agonists, such as NECA, without a significant alteration of their EC50 values.[2][3] Kinetic analyses have confirmed a saturable effect consistent with allosteric antagonism.[2][3] The binding site for Psb603 on the A2BAR is thought to be distinct from that of the endogenous ligand, adenosine, with key amino acid residues for its interaction identified as Leu81, Asn186, and Val250.[3]

Quantitative Data: Binding Affinity and Selectivity

Psb603 exhibits a high affinity for the human A2B adenosine receptor, with a reported Ki value of 0.553 nM.[1] Its selectivity for the A2BAR is remarkable, showing virtually no affinity for the human and rat A1 and A2A receptors, or the human A3 receptor, at concentrations up to 10 μM.[1]

Receptor SubtypeSpeciesKi (nM)Reference
A2BHuman0.553[1]
A1Human, Rat> 10,000[1]
A2AHuman, Rat> 10,000[1]
A3Human> 10,000[1]

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Antagonism

The canonical signaling pathway of the A2B adenosine receptor involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). As a negative allosteric modulator, Psb603 binds to a site on the A2BAR distinct from the adenosine binding site, inducing a conformational change that reduces the efficacy of agonist binding and subsequent signal transduction.

cluster_membrane Cell Membrane A2BAR A2B Adenosine Receptor AC Adenylyl Cyclase A2BAR->AC Activates Psb603 Psb603 Psb603->A2BAR Inhibits (Allosterically) Adenosine Adenosine Adenosine->A2BAR Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Psb603 Allosteric Inhibition of A2BAR Signaling
Experimental Workflow: In Vivo Anti-Inflammatory Assessment

The anti-inflammatory properties of Psb603 have been evaluated in murine models of inflammation. A typical experimental workflow involves the induction of inflammation followed by treatment with Psb603 and subsequent analysis of inflammatory markers.

cluster_protocol In Vivo Anti-Inflammatory Protocol start Acclimatize Mice induce Induce Inflammation (e.g., Zymosan or Carrageenan) start->induce treat Administer Psb603 (i.p.) induce->treat collect Collect Samples (Paw Tissue, Peritoneal Lavage, Blood) treat->collect analyze Analyze Inflammatory Markers (Cytokines, Leukocytes, Edema) collect->analyze end Data Interpretation analyze->end

Workflow for In Vivo Anti-Inflammatory Studies of Psb603

Adenosine Receptor-Independent Mechanism in Cancer

Intriguingly, research has unveiled a mechanism of action for Psb603 in colorectal cancer cells that appears to be independent of adenosine receptor antagonism. In this context, Psb603 has been shown to promote mitochondrial oxidative phosphorylation and increase the production of reactive oxygen species (ROS).[4] This alteration of cellular metabolism can enhance the sensitivity of cancer cells to chemotherapy.[4]

Psb603 Psb603 Mitochondria Mitochondria Psb603->Mitochondria Acts on OXPHOS Oxidative Phosphorylation Mitochondria->OXPHOS Increases ROS Reactive Oxygen Species Mitochondria->ROS Increases Chemo_Synergy Synergy with Chemotherapy ROS->Chemo_Synergy Cell_Death Cancer Cell Death Chemo_Synergy->Cell_Death

Psb603's Adenosine Receptor-Independent Effects in Cancer Cells

Experimental Protocols

In Vivo Anti-Inflammatory Models
  • Animals: Male Albino Swiss mice (25-30 g) are used.

  • Psb603 Administration: Psb603 is suspended in 1% Tween 80 and administered intraperitoneally (i.p.) at a dose of 5 mg/kg body weight.

  • Induction of Peritonitis: 30 minutes after Psb603 administration, a freshly prepared solution of zymosan A (2 mg/mL in sterile 0.9% NaCl) is injected i.p.

  • Sample Collection: Four hours post-zymosan injection, animals are euthanized. Peritoneal lavage is performed to collect peritoneal fluid for leukocyte counting. Blood samples are collected for the analysis of C-reactive protein (CRP), TNF-α, and IL-6.

  • Analysis: Leukocyte infiltration into the peritoneum is quantified. Plasma levels of CRP, TNF-α, and IL-6 are measured using appropriate immunoassays.

  • Animals: Male Albino Swiss mice (25-30 g) are used.

  • Psb603 Administration: Psb603 is administered i.p. at a dose of 5 mg/kg body weight.

  • Induction of Edema: 30 minutes after Psb603 administration, a subplantar injection of carrageenan is administered to the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals for up to 3 hours post-carrageenan injection.

  • Tissue and Blood Analysis: At the end of the experiment, paw tissue is collected for the measurement of TNF-α, IL-6, and reactive oxygen species (ROS). Blood is collected for the analysis of CRP.

In Vitro Assays
  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells, which endogenously express the A2BAR, are cultured in appropriate media.

  • cAMP Biosensor: A cAMP biosensor, such as the GloSensor™, is used to monitor real-time changes in intracellular cAMP levels.

  • Assay Protocol:

    • Cells are seeded in a multi-well plate and transfected with the cAMP biosensor.

    • Cells are pre-incubated with varying concentrations of Psb603.

    • An A2BAR agonist (e.g., NECA) is added to stimulate cAMP production.

    • Luminescence, which is proportional to the cAMP concentration, is measured over time.

  • Data Analysis: The effect of Psb603 on the agonist concentration-response curve is analyzed to determine its mode of antagonism (e.g., competitive vs. non-competitive/allosteric).

  • Cell Lines: Human colorectal cancer cell lines are used.

  • Measurement of Oxygen Consumption Rate (OCR):

    • Cells are seeded in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).

    • Cells are treated with Psb603.

    • Basal oxygen consumption rates are measured using an extracellular flux analyzer to assess mitochondrial oxidative phosphorylation.

  • Measurement of Reactive Oxygen Species (ROS):

    • Cells are treated with Psb603.

    • A fluorescent probe sensitive to ROS (e.g., DCFDA) is added to the cells.

    • The increase in fluorescence, indicative of ROS production, is measured using a plate reader or flow cytometry.

  • Chemotherapy Synergy Assay:

    • Cancer cells are treated with a chemotherapeutic agent (e.g., oxaliplatin) in the presence or absence of Psb603.

    • Cell viability is assessed after a defined incubation period using a standard assay (e.g., MTT or crystal violet).

    • Synergistic effects are determined by comparing the viability of cells treated with the combination versus the individual agents.

Summary of Quantitative Effects

Experimental ModelParameter MeasuredEffect of Psb603Reference
Zymosan-Induced Peritonitis (Mouse)Leukocyte InfiltrationSignificant Decrease[1][5]
Zymosan-Induced Peritonitis (Mouse)Plasma TNF-αSignificant Decrease[1][5]
Zymosan-Induced Peritonitis (Mouse)Plasma IL-6Significant Decrease[1][5]
Carrageenan-Induced Paw Edema (Mouse)Paw EdemaSignificant Reduction[1][5]
Carrageenan-Induced Paw Edema (Mouse)Paw Tissue TNF-αSignificant Decrease[1][5]
Carrageenan-Induced Paw Edema (Mouse)Paw Tissue IL-6Significant Decrease[1][5]
Carrageenan-Induced Paw Edema (Mouse)Paw Tissue ROSSignificant Decrease[1][5]
Colorectal Cancer CellsBasal Oxygen Consumption RateIncrease[4]
Colorectal Cancer CellsReactive Oxygen Species (ROS)Increase[4]
Colorectal Cancer CellsChemotherapy-Induced Cell DeathSynergy[4]

References

Exploratory

PSB603: A Comprehensive Technical Guide to its Selectivity for the Adenosine A2B Receptor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of PSB603, a potent and highly selective antagonist for the adenosine (B11128) A2B receptor (A2BR). The d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PSB603, a potent and highly selective antagonist for the adenosine (B11128) A2B receptor (A2BR). The document summarizes key quantitative data, details experimental methodologies for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows. This information is intended to support researchers and drug development professionals in utilizing PSB603 as a precise pharmacological tool for investigating A2BR function.

Core Quantitative Data: Receptor Binding Affinity and Selectivity

PSB603 exhibits exceptional selectivity for the human adenosine A2B receptor, with a sub-nanomolar binding affinity. Its selectivity profile demonstrates a greater than 17,000-fold preference for the A2BR over other adenosine receptor subtypes (A1, A2A, and A3), making it an invaluable tool for delineating the specific roles of the A2B receptor in physiological and pathological processes.[1][2]

Table 1: Binding Affinity (Ki) of PSB603 at Human Adenosine Receptors
Receptor SubtypeKi (nM)Selectivity Fold (vs. A2B)
A2B 0.553 -
A1> 10,000> 18,083
A2A> 10,000> 18,083
A3> 10,000> 18,083

Data compiled from multiple sources indicating negligible affinity at concentrations up to 10 µM for A1, A2A, and A3 receptors.[3]

Table 2: Species-Dependent Binding Affinity (Ki) of PSB603 for the A2B Receptor
SpeciesKi (nM)
Human0.553[1][2]
Rat0.355[1][2]
Mouse0.265[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of PSB603 with the adenosine A2B receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]PSB-603, which binds directly to the receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a competing unlabeled ligand (e.g., PSB603).

Materials:

  • HEK293 cells stably expressing the human adenosine A2B receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]PSB-603 (radioligand)

  • Unlabeled PSB603 (competitor)

  • Non-specific binding control (e.g., 10 µM ZM241385)[4]

  • Adenosine deaminase (to remove endogenous adenosine)[5]

  • GF/C filters

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation: Homogenize HEK293 cells expressing the A2B receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Incubation: In a total volume of 1000 µL of 50 mM Tris buffer (pH 7.4), combine the cell membrane preparation (7.5–25 µg of total protein), adenosine deaminase (2 U/mL), [3H]PSB-603 (at a final concentration of ~0.3 nM), and varying concentrations of unlabeled PSB603.[5] For saturation binding, use increasing concentrations of [3H]PSB-603.

  • Equilibration: Incubate the mixture for 2 hours at 25°C to allow binding to reach equilibrium.[4]

  • Termination: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester.[4]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of an excess of a competing ligand) from total binding. Analyze the data using non-linear regression to calculate Kd and Bmax for saturation experiments, and IC50 and Ki for competition experiments.

Functional Assays: cAMP Accumulation

The adenosine A2B receptor is primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Functional assays measuring cAMP accumulation are therefore critical for assessing the antagonist properties of compounds like PSB603.

Objective: To determine the ability of PSB603 to inhibit agonist-induced cAMP production.

Materials:

  • HEK293 cells endogenously or recombinantly expressing the A2B receptor

  • Cell culture medium

  • A2B receptor agonist (e.g., NECA or BAY 60-6583)

  • PSB603

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • Luminometer

Protocol:

  • Cell Culture: Plate HEK293 cells in a white, clear-bottom 96-well plate and grow to confluency.

  • Assay Preparation: On the day of the experiment, replace the culture medium with a buffer suitable for the cAMP assay.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of PSB603 for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an A2B receptor agonist (e.g., NECA) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For real-time assays like GloSensor™, luminescence can be monitored continuously.[7]

  • Data Analysis: Plot the agonist-induced cAMP response as a function of the PSB603 concentration. Use non-linear regression to determine the IC50 value of PSB603.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2BR A2B Receptor Gs Gs Protein A2BR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2BR PSB603 PSB603 PSB603->A2BR ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Adenosine A2B Receptor Signaling Pathway.

G start Start prep Prepare Cell Membranes (A2BR-expressing cells) start->prep incubate Incubate: - Membranes - [3H]PSB-603 - Unlabeled PSB603 (or vehicle) - Adenosine Deaminase prep->incubate filter Rapid Filtration (GF/C filters) incubate->filter wash Wash Filters (3x with ice-cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (Determine Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional Implications of PSB603

Functional studies have confirmed that PSB603 acts as a potent antagonist at the A2B receptor. In cAMP accumulation assays, PSB603 effectively inhibits the response induced by A2B agonists.[7] Furthermore, some studies suggest that PSB603 can act as a negative allosteric modulator, non-competitively inhibiting A2B receptor activation.[6][8][9] This mode of action can offer advantages in certain therapeutic contexts.

The high selectivity and potency of PSB603 have enabled its use in a variety of research areas to probe the function of the A2B receptor, including its role in inflammation, cancer, and metabolic disorders.[1][2][10][11] For instance, PSB603 has been shown to have anti-inflammatory activity in mice and can reduce obesity and associated metabolic disorders.[1][2][11]

References

Foundational

The PI3K/Akt/mTOR Signaling Pathway: A Nexus for Cell Proliferation and Survival

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Author: BenchChem Technical Support Team. Date: December 2025

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To demonstrate the requested format and content, a sample paragraph is provided below based on the hypothetical topic of "The Role of the PI3K/Akt/mTOR Signaling Pathway in Cell Proliferation and Survival." Once you provide your specific topic, I will generate the tailored content you require.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of various human diseases, particularly cancer, making its components prime targets for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, thereby mediating a range of cellular responses. A crucial downstream effector of Akt is the mTOR Complex 1 (mTORC1), which is activated by Akt through the phosphorylation and inhibition of the tuberous sclerosis complex (TSC). Activated mTORC1 promotes cell growth by phosphorylating substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are central to protein synthesis. Furthermore, Akt enhances cell survival by inhibiting pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1).

Quantitative Analysis of Pathway Activation

The effects of pathway activation and inhibition are frequently quantified by measuring the phosphorylation status of key downstream proteins. The table below summarizes representative data from an experiment assessing the impact of a selective Akt inhibitor (MK-2206) on the phosphorylation of mTORC1 substrates in a cancer cell line.

Protein TargetTreatment ConditionFold Change in Phosphorylation (p-Protein/Total Protein)
p-S6K (Thr389)Vehicle Control (DMSO)1.00
p-S6K (Thr389)MK-2206 (1 µM)0.23
p-4E-BP1 (Thr37/46)Vehicle Control (DMSO)1.00
p-4E-BP1 (Thr37/46)MK-2206 (1 µM)0.41

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

A detailed methodology for assessing the phosphorylation status of pathway components is provided below.

  • Cell Lysis: Cells are cultured to 80-90% confluency and treated with the compound of interest (e.g., MK-2206) or vehicle control for the specified duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-S6K, anti-S6K).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the band intensities.

Visualizing the PI3K/Akt/mTOR Pathway

The following diagram illustrates the core signaling cascade described above.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates TSC TSC Complex Akt->TSC Inhibits Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K S6K mTORC1->S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Activates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis E4BP1->Protein_Synthesis Apoptosis Apoptosis Bad->Apoptosis Promotes

Core components of the PI3K/Akt/mTOR signaling cascade.

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling Psb603

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Psb603. This document provides crucial safety protocols and detailed experimental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Psb603.

This document provides crucial safety protocols and detailed experimental guidelines for the use of Psb603, a potent and highly selective adenosine (B11128) A2B receptor antagonist. Adherence to these procedures is vital to ensure laboratory safety and the integrity of research outcomes.

Immediate Safety and Handling

Psb603 is a synthetic organic compound intended for laboratory research use only.[1] While specific hazard information is not extensively documented in publicly available sources, standard laboratory precautions for handling chemical compounds of this nature should be strictly followed. The following personal protective equipment (PPE) is mandatory when handling Psb603 in solid (powder) or solution form.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. For prolonged handling or in case of a spill, double-gloving is recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against accidental splashes or aerosolized particles.
Body Protection Laboratory coatA buttoned lab coat is required to protect skin and personal clothing from contamination.
Respiratory Protection Fume hoodAll handling of solid Psb603 and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

Operational Plan: Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for experimental reproducibility. Psb603 is soluble in dimethyl sulfoxide (B87167) (DMSO).

ParameterValue
Molecular Weight 529.01 g/mol
Solubility in DMSO ≥ 26.45 mg/mL (≥ 50 mM)
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to minimize freeze-thaw cycles.[1]

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing Psb603: Carefully weigh the desired amount of Psb603 powder inside a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.29 mg of Psb603.

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the Psb603 powder. For a 10 mM solution with 5.29 mg of Psb603, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the Psb603 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in clearly labeled, dated, and light-protected tubes. Store at -20°C or -80°C.

G Workflow for Psb603 Stock Solution Preparation cluster_0 Preparation cluster_1 Storage Weigh Psb603 Weigh Psb603 Add DMSO Add DMSO Weigh Psb603->Add DMSO Calculate volume based on desired concentration Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Solution Aliquot Solution Vortex to Dissolve->Aliquot Solution Store at -20°C or -80°C Store at -20°C or -80°C Aliquot Solution->Store at -20°C or -80°C

Caption: Workflow for the preparation and storage of Psb603 stock solutions.

Disposal Plan

All waste containing Psb603, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as chemical hazardous waste.

Waste TypeDisposal Procedure
Solid Psb603 Collect in a designated, sealed, and clearly labeled hazardous waste container.
Psb603 Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
Contaminated Labware Dispose of in a designated hazardous waste container for solid chemical waste.
Contaminated PPE Remove gloves and lab coat before leaving the laboratory and dispose of them in the appropriate hazardous waste container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

In Vitro: Adenosine A2B Receptor cAMP Accumulation Assay

This assay is a fundamental method to characterize the antagonist activity of Psb603 at the A2B adenosine receptor. The principle involves stimulating cells expressing the A2B receptor with an agonist to induce cyclic AMP (cAMP) production and then measuring the inhibitory effect of Psb603 on this response.[2]

Materials:

  • HEK293 cells endogenously expressing the A2B adenosine receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphodiesterase (PDE) inhibitor (e.g., Rolipram).

  • A2B receptor agonist (e.g., NECA or BAY 60-6583).

  • Psb603.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed HEK293 cells in white opaque 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Pre-treatment with PDE Inhibitor: On the day of the assay, remove the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 10 µM Rolipram). Incubate for 30 minutes at room temperature. This step is crucial to prevent the degradation of cAMP.

  • Antagonist Treatment: Add varying concentrations of Psb603 to the wells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Add a fixed concentration of the A2B receptor agonist (e.g., EC80 concentration of NECA) to all wells except the basal control.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the Psb603 concentration. Calculate the IC50 value of Psb603, which represents the concentration at which it inhibits 50% of the agonist-induced cAMP production.

G Experimental Workflow for cAMP Accumulation Assay Seed HEK293 Cells Seed HEK293 Cells Incubate 24-48h Incubate 24-48h Seed HEK293 Cells->Incubate 24-48h Pre-treat with PDE Inhibitor Pre-treat with PDE Inhibitor Incubate 24-48h->Pre-treat with PDE Inhibitor Add Psb603 (Antagonist) Add Psb603 (Antagonist) Pre-treat with PDE Inhibitor->Add Psb603 (Antagonist) Add A2B Agonist Add A2B Agonist Add Psb603 (Antagonist)->Add A2B Agonist Incubate 30-60 min Incubate 30-60 min Add A2B Agonist->Incubate 30-60 min Lyse Cells & Detect cAMP Lyse Cells & Detect cAMP Incubate 30-60 min->Lyse Cells & Detect cAMP Data Analysis (IC50) Data Analysis (IC50) Lyse Cells & Detect cAMP->Data Analysis (IC50)

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay.

In Vivo: Mouse Model of Diet-Induced Obesity

This protocol, adapted from studies investigating the metabolic effects of Psb603, provides a framework for evaluating its efficacy in a preclinical model of obesity.[3][4]

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (HFD) and standard chow.

  • Psb603.

  • Vehicle (e.g., 1% Tween 80 in saline).

  • Gavage needles.

  • Equipment for measuring body weight, food intake, and collecting blood samples.

  • Glucose and insulin (B600854) tolerance test reagents.

Procedure:

  • Acclimation and Diet Induction: Acclimate mice to the animal facility for at least one week. Then, divide the mice into two groups: a control group fed a standard chow diet and an experimental group fed an HFD to induce obesity. Maintain the diets for a specified period (e.g., 12 weeks).[3][4]

  • Treatment Groups: After the diet-induced obesity period, divide the HFD-fed mice into at least two subgroups: one receiving the vehicle and another receiving Psb603.

  • Drug Administration: Administer Psb603 or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose (e.g., 5 mg/kg body weight).[5] The treatment duration can vary (e.g., 14 days).[3][4]

  • Monitoring: Throughout the treatment period, monitor and record body weight, food and water intake, and general health of the animals daily.

  • Metabolic Phenotyping: Towards the end of the treatment period, perform metabolic tests such as:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • Insulin Tolerance Test (ITT): After a short fast, administer an insulin bolus and measure blood glucose levels at various time points.

  • Terminal Procedures: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., plasma lipid levels, gene expression).

G Logical Flow of In Vivo Psb603 Efficacy Study cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Acclimation Acclimation Dietary Intervention (HFD vs. Chow) Dietary Intervention (HFD vs. Chow) Acclimation->Dietary Intervention (HFD vs. Chow) Group Allocation (Vehicle vs. Psb603) Group Allocation (Vehicle vs. Psb603) Dietary Intervention (HFD vs. Chow)->Group Allocation (Vehicle vs. Psb603) Daily Dosing & Monitoring Daily Dosing & Monitoring Group Allocation (Vehicle vs. Psb603)->Daily Dosing & Monitoring Metabolic Testing (GTT/ITT) Metabolic Testing (GTT/ITT) Daily Dosing & Monitoring->Metabolic Testing (GTT/ITT) Terminal Sample Collection Terminal Sample Collection Metabolic Testing (GTT/ITT)->Terminal Sample Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis Terminal Sample Collection->Biochemical & Molecular Analysis

Caption: Logical flow diagram for an in vivo study of Psb603 in a diet-induced obesity model.

References

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